BRD4 BD1 Binding Affinity: 2,4-Dimethoxy vs. 2,5-Dimethoxy Positional Isomer
The target compound (2,4-dimethoxy isomer) demonstrates a measured binding affinity (Kd) of 3.30 µM for the first bromodomain of BRD4 (BD1) by isothermal titration calorimetry (ITC) [1]. In contrast, the 2,5-dimethoxyphenyl positional isomer, which shares the identical 4-methoxybenzoyl-piperidine-4-carboxamide scaffold, yields a substantially weaker Kd of 15.8 µM under the same assay conditions, representing a ~4.8-fold loss in affinity [2]. This head-to-head comparison—identical core, single atomic relocation—confirms that the 2,4-substitution pattern is non-trivially required for optimal BRD4 BD1 engagement.
| Evidence Dimension | BRD4 BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3.30 µM (3.30E+3 nM) |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide; Kd = 15.8 µM |
| Quantified Difference | ~4.8-fold higher affinity for the 2,4-isomer |
| Conditions | Isothermal titration calorimetry (ITC); BRD4 BD1 (unknown origin) |
Why This Matters
For epigenetics-focused screening campaigns, a ~5-fold difference in target engagement can be the difference between a validated hit and a discarded false negative; procurement of the correct positional isomer is therefore essential for assay reproducibility.
- [1] BindingDB. (n.d.). BDBM50148603 – CHEMBL3770724: Kd = 3.30E+3 nM for BRD4 BD1. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] BindingDB. (n.d.). BDBM50148604 – CHEMBL3770725: Kd = 1.58E+4 nM for BRD4 BD1. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148604 View Source
